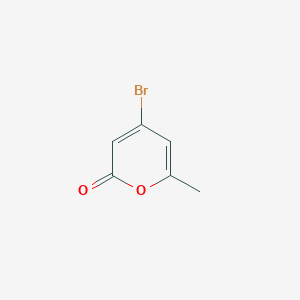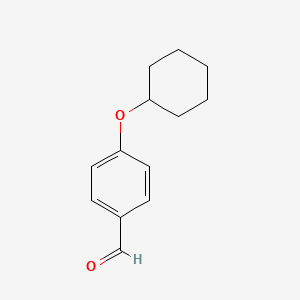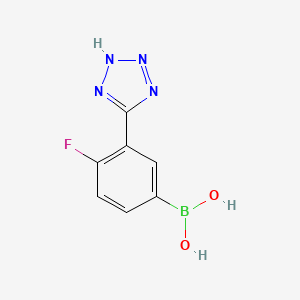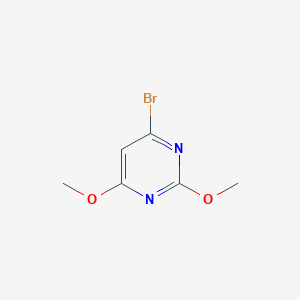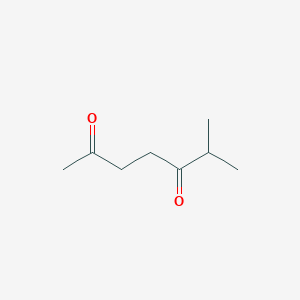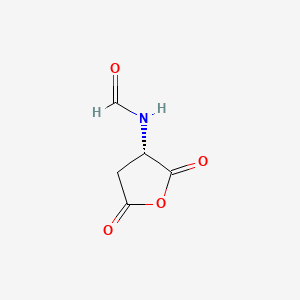![molecular formula C18H17NO4S B1339008 2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-3-SULFANYLPROPANOIC ACID](/img/structure/B1339008.png)
2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-3-SULFANYLPROPANOIC ACID
Descripción general
Descripción
Fmoc-D-Cysteine Hydrate: is a derivative of the amino acid cysteine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is commonly used in solid-phase peptide synthesis to introduce D-cysteine residues into peptides. The Fmoc group protects the amino group of cysteine, allowing for selective reactions at other functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Cysteine Hydrate typically involves the protection of the amino group of D-cysteine with the Fmoc group. This is achieved by reacting D-cysteine with Fmoc-OSu (fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The product is then purified by crystallization or chromatography .
Industrial Production Methods: Industrial production of Fmoc-D-Cysteine Hydrate follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Fmoc-D-Cysteine Hydrate can undergo oxidation to form disulfide bonds, which are crucial for the stability of many peptides and proteins.
Reduction: The disulfide bonds formed can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or atmospheric oxygen.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products:
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Thioether-linked peptides.
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-D-Cysteine Hydrate is widely used in the synthesis of peptides and proteins. It allows for the incorporation of D-cysteine residues, which can impart unique structural and functional properties to the peptides .
Biology: In biological research, Fmoc-D-Cysteine Hydrate is used to study protein folding and stability. The disulfide bonds formed by cysteine residues are essential for the correct folding and stability of many proteins .
Medicine: Fmoc-D-Cysteine Hydrate is used in the development of peptide-based drugs. The incorporation of D-cysteine can enhance the stability and bioavailability of therapeutic peptides .
Industry: In the pharmaceutical industry, Fmoc-D-Cysteine Hydrate is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic peptides and other bioactive compounds .
Mecanismo De Acción
The primary mechanism of action of Fmoc-D-Cysteine Hydrate involves the formation of disulfide bonds between cysteine residues. These bonds are crucial for the stability and function of many peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at the thiol group. Upon removal of the Fmoc group, the free amino group can participate in further peptide bond formation .
Comparación Con Compuestos Similares
Fmoc-L-Cysteine: Similar to Fmoc-D-Cysteine but with the L-configuration. It is used in the synthesis of peptides containing L-cysteine residues.
Fmoc-Cysteine (Acm): A derivative with an acetamidomethyl (Acm) protecting group on the thiol group.
Uniqueness: Fmoc-D-Cysteine Hydrate is unique due to its D-configuration, which can impart different structural and functional properties to peptides compared to the L-configuration. The D-configuration can enhance the stability and resistance to enzymatic degradation of peptides .
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c20-17(21)16(10-24)19-18(22)23-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,24H,9-10H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTDKXQYAKLQKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CS)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316667 | |
| Record name | DL-FMOC-Cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157355-77-6 | |
| Record name | DL-FMOC-Cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157355-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-FMOC-Cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


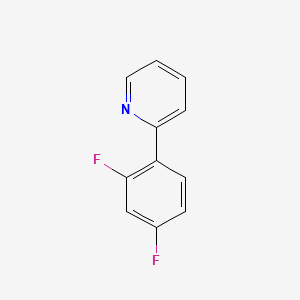
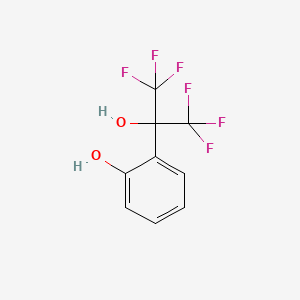
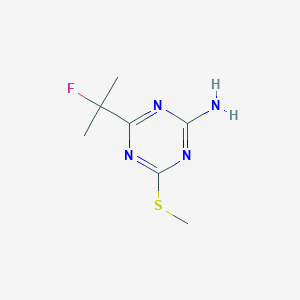
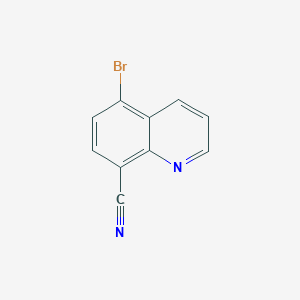
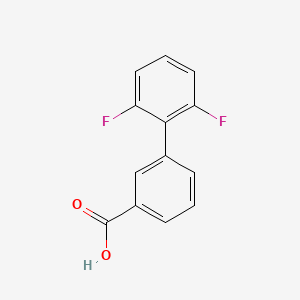
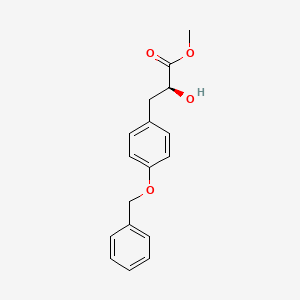
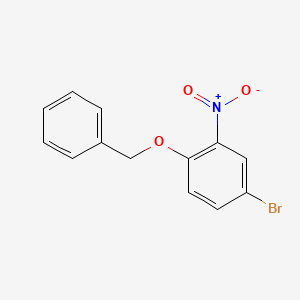
![(3aR,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B1338949.png)
